4-(4-((3-氯苯基)磺酰基)哌嗪-1-基)-6-甲氧基-2-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

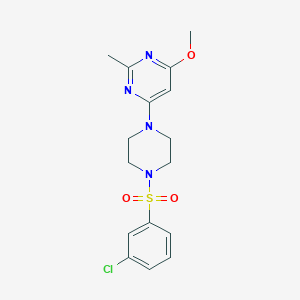

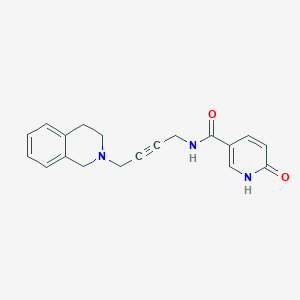

The compound "4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial, anti-inflammatory, and possibly anticancer activities. The structure of this compound suggests that it contains a piperazine ring, a sulfonyl group attached to a chlorophenyl moiety, and a methylpyrimidine segment, which may contribute to its biological activities.

Synthesis Analysis

The synthesis of related sulfonyl piperazine derivatives typically involves the treatment of substituted benzhydryl chlorides with piperazine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach involves Suzuki coupling and subsequent reactions under conventional methods to yield high-purity compounds . A linear bi-step approach has also been used for synthesizing related compounds, starting with the coupling of precursor molecules in an aqueous alkaline medium, followed by O-substitution reactions .

Molecular Structure Analysis

The molecular structure of sulfonyl piperazine derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectrometry (LC-MS) . These techniques help establish the presence of functional groups and the overall molecular architecture, which is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl piperazine derivatives is influenced by the nature of substitutions on the benzhydryl and sulfonamide rings . These substitutions can affect the compound's ability to interact with enzymes or receptors, thereby modulating its biological activity. The presence of a methoxy group and a methylpyrimidine ring in the compound of interest suggests that it may undergo specific reactions pertinent to these functional groups, such as nucleophilic substitutions or electrophilic aromatic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonyl group can increase polarity and potentially improve solubility in aqueous media, which is beneficial for biological applications. The methoxy and methylpyrimidine groups may contribute to the compound's stability and lipophilicity, affecting its pharmacokinetic properties .

Relevant Case Studies

Case studies involving sulfonyl piperazine derivatives have demonstrated significant antimicrobial activities against bacterial and fungal pathogens , as well as antibacterial, anthelmintic, and anti-inflammatory activities . Some derivatives have also shown inhibitory activity against α-glucosidase enzyme, which is relevant for therapeutic applications . Additionally, related compounds have been evaluated for anticancer and antituberculosis activities, with some showing promising results .

科学研究应用

抗菌和抗真菌应用

研究表明,已合成并评估了所述化合物的衍生物的抗菌和抗真菌活性。例如,由类似结构合成的化合物对包括金黄色葡萄球菌、大肠杆菌和念珠菌属在内的一系列微生物表现出有效的抗菌和抗真菌活性。这些化合物的分子建模研究表明,它们的有效性可能归因于氢键和与微生物酶或细胞壁成分的疏水相互作用 (Othman 等,2019).

抗癌和抗结核研究

已研究该化合物的某些衍生物的潜在抗癌和抗结核作用。此类衍生物的合成和评估显示出有希望的体外抗癌活性,对抗人乳腺癌细胞系和显着的抗结核活性。这些发现表明,这些衍生物的化学结构可以针对特定癌症类型和结核病进行优化,用于靶向治疗 (Mallikarjuna 等,2014).

抗炎和镇痛特性

进一步的研究导致了具有抗炎和镇痛活性的新型衍生物的合成。已测试这些化合物的 COX-1/COX-2 抑制活性,并在实验模型中显示出减少炎症和疼痛的有希望的结果。此类研究对于开发针对慢性炎症和疼痛管理的新疗法至关重要 (Abu-Hashem 等,2020).

雌激素受体结合亲和力

对嘧啶-哌嗪-色烯和喹啉偶联物的雌激素受体结合亲和力的研究揭示了它们在治疗激素相关癌症中的潜力。这些化合物对癌细胞系表现出不同程度的抗增殖活性,分子对接研究突出了它们与 Bcl-2 蛋白的相互作用。这些发现有助于设计针对乳腺癌的靶向治疗 (Parveen 等,2017).

合成和药理学评估

已探索新型甲基嘧啶磺酰哌嗪的策略合成,这些化合物正在进行药理学评估,以了解其抗菌、驱虫和抗炎活性。这项研究强调了此类衍生物在开发具有广谱活性的新药效团中的潜力 (Mohan 等,2014).

属性

IUPAC Name |

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O3S/c1-12-18-15(11-16(19-12)24-2)20-6-8-21(9-7-20)25(22,23)14-5-3-4-13(17)10-14/h3-5,10-11H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBQSTNZGRMWFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-Dimethylpyrazol-1-yl)-6-[2-(dimethylsulfamoylamino)ethylamino]pyrimidine](/img/structure/B2533043.png)

![3-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2533046.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2533048.png)

![Ethyl 4-amino-2-[2-[2-[(1-cyanocyclohexyl)amino]-2-oxoethoxy]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate](/img/structure/B2533051.png)

![2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2533052.png)

![2-({[(Adamantan-1-yl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2533054.png)

![N-[3-Oxo-3-[3-(thiophen-3-ylmethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2533055.png)

![3-(furan-2-yl)-5-(4-methylphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2533056.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2533057.png)

![3,4-dichloro-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2533060.png)